2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
The compound 2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a Schiff base derivative featuring a tetrahydrobenzothiophene core substituted with a carbonitrile group at position 3 and an imine-linked 3,5-dibromo-2-hydroxyphenyl moiety at position 2. The E-configuration of the imine bond is critical for its stereoelectronic properties. The bromine atoms and hydroxyl group on the aromatic ring enhance electronic effects (electron-withdrawing and hydrogen-bonding capabilities), while the tetrahydro ring introduces conformational flexibility.
Properties
IUPAC Name |
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N2OS/c17-10-5-9(15(21)13(18)6-10)8-20-16-12(7-19)11-3-1-2-4-14(11)22-16/h5-6,8,21H,1-4H2/b20-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOIEMWVTYTIGF-DNTJNYDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C(=CC(=C3)Br)Br)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C(=CC(=C3)Br)Br)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416302 | |
| Record name | F1018-0174 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5307-55-1 | |
| Record name | F1018-0174 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves a multi-step process:
Formation of the Schiff Base: : This step involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with an amine derivative to form the Schiff base.
Cyclization Reaction: : The Schiff base undergoes cyclization with a thiophene derivative under acidic or basic conditions to form the benzothiophene core.
Introduction of the Carbonitrile Group: : The final step includes the incorporation of the carbonitrile group, often through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial-scale production would leverage similar synthetic routes, optimized for yield and efficiency. Key considerations would include:
Reaction Yield Optimization: : Adjusting temperature, solvent, and reactant concentrations to maximize output.
Catalysts: : Employing catalysts to accelerate reaction rates and improve selectivity.
Purification: : Utilizing techniques such as crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: This compound is reactive, participating in various types of chemical reactions:
Oxidation: : Potential to form oxidized derivatives using oxidizing agents like permanganates or peroxides.
Reduction: : Reduction can yield different structural forms depending on the reagents used, such as hydrides.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiophene ring or the Schiff base moiety.
Oxidation: : Reagents like KMnO4, H2O2, or O2 under catalytic conditions.
Reduction: : Reagents like LiAlH4 or NaBH4.
Substitution: : Halogenating agents or nucleophiles in appropriate solvents and under suitable temperature conditions.
Major Products: The reactions generally yield:
Oxidation: : Hydroxylated or carboxylated derivatives.
Reduction: : Reduced Schiff bases or modified benzothiophene derivatives.
Substitution: : Halogenated or alkylated products, depending on the substituents introduced.
Scientific Research Applications
Catalysis: : As ligands or intermediates in catalytic cycles.
Material Science: : Building blocks in the synthesis of novel materials with specific electronic properties.
Enzyme Inhibition: : Potential inhibitors of certain enzymes due to the Schiff base functionality.
Biological Probes: : Used in the study of biological mechanisms and interactions.
Therapeutic Agents: : Investigated for anti-cancer, anti-microbial, or anti-inflammatory properties.
Drug Development: : As lead compounds in the development of new pharmaceuticals.
Dye and Pigment Production: : Precursors in the synthesis of dyes and pigments.
Polymer Additives: : Used to modify properties of polymers for specific applications.
Mechanism of Action
The compound's mechanism of action, particularly in biological systems, involves its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, DNA, or cell receptors.
Pathways Involved: : It can modulate signaling pathways, inhibit enzymatic activity, or alter gene expression, depending on the target and application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Electronic and Steric Effects
- Target Compound : The 3,5-dibromo-2-hydroxyphenyl group introduces strong electron-withdrawing effects and hydrogen-bonding capacity. Bromine atoms may participate in halogen bonding, enhancing crystal packing or receptor interactions .
- Chlorobenzylidene Analog : The 4-chloro group provides weaker electron-withdrawing effects than bromine, and the absence of –OH limits hydrogen-bonding diversity.
- Amino-Methyl Analog : The –NH₂ group acts as a hydrogen-bond donor, contrasting with the imine’s acceptor role in the target. The methyl group adds steric bulk to the tetrahydro ring.
Conformational and Crystallographic Insights
- The tetrahydrobenzothiophene ring in the target compound likely adopts a half-chair conformation, as observed in analogs like the 4-methyl derivative . Disorder in the tetrahydro ring (e.g., C6/C7 atoms in ) is mitigated in the target due to steric effects from bromine substituents.
- Hydrogen-bonding patterns in the target compound may resemble the N–H···N interactions in , but the –OH group enables additional O–H···N or O–H···S motifs, forming complex supramolecular architectures .
Biological Activity
The compound 2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a dibromo-substituted phenolic moiety and a benzothiophene ring, which are known to influence its pharmacological properties.
- Molecular Formula : C22H15Br2N3O2S2
- Molecular Weight : 577.3 g/mol
- IUPAC Name : 2-[[6-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-phenylacetamide
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Studies have shown that derivatives of benzothiophene compounds possess significant antimicrobial properties. The azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene have been identified as effective against various bacterial strains. For instance:
- Cytostatic Effects : Compounds similar to the target compound demonstrated cytostatic effects in vitro against cancer cell lines .
Anticancer Activity
The structural components of the compound suggest potential anticancer activity:
- Mechanism of Action : The dibromo substituents and benzothiophene structure may interact with cellular targets such as enzymes involved in cancer proliferation. For example, studies on similar compounds have indicated that they can inhibit cell growth in various cancer types .
Case Study: In Vitro Activity
A study involving the evaluation of cell viability in SH-SY5Y neuroblastoma cells revealed that certain benzothiophene derivatives exhibited potent activity without cytotoxic effects at their IC50 concentrations . This suggests that the compound could be further explored for neuroprotective properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the dibromo group and hydroxyl functionality is believed to enhance binding affinity to biological targets:
| Substituent | Effect on Activity |
|---|---|
| Dibromo group | Increases reactivity and binding |
| Hydroxyl group | Enhances solubility and bioavailability |
Comparative Analysis
When compared to other similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
